molecular formula C21H15FN2O2S B2588217 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325978-51-6

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2588217
CAS No.: 325978-51-6
M. Wt: 378.42
InChI Key: ZUKXWPOLIODCQO-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene core linked to a 4-(4-fluorophenyl)thiazol-2-yl group via a carboxamide bridge, a structural motif commonly associated with biologically active molecules. Compounds with similar fluorophenyl-thiazole scaffolds have demonstrated potent antitumor activities in scientific studies . Research on analogous structures indicates potential value in investigating pathways related to cancer cell proliferation and survival, particularly through the induction of oxidative stress and the modulation of key signaling pathways such as Notch-AKT . Furthermore, the thiazole carboxamide structure is a privileged framework in chemical biology, with derivatives being explored as potent and selective activators or inhibitors of specific ion channels and enzymes . Supplied as a high-purity solid, this product is intended for in vitro research applications only, including target validation, mechanism-of-action studies, and as a key intermediate in the synthesis of novel chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKXWPOLIODCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a fluorophenyl thiourea with an α-haloketone under basic conditions. The resulting thiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing thiazole and naphthalene moieties exhibit promising anticancer properties. The compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Muscarinic Acetylcholine Receptor Modulation

The compound has been studied for its effects on muscarinic acetylcholine receptors, which are critical targets in the treatment of neurological disorders such as Alzheimer's disease. Modulating these receptors can enhance cognitive function and memory retention. Preliminary studies suggest that this compound may fine-tune receptor signaling, making it a candidate for further development in neuropharmacology .

Structural and Crystallographic Studies

2.1 Crystal Structure Analysis

Crystallographic studies have revealed the molecular structure of this compound. The dihedral angle between the fluorophenyl and thiazole rings is approximately 12.8°, indicating a stable conformation that may influence its biological activity . The presence of strong N—H⋯O hydrogen bonds in the crystal structure suggests potential interactions with biological macromolecules.

Synthesis and Preparation Methods

3.1 Synthetic Routes

The synthesis of this compound has been achieved through various methods involving palladium-catalyzed reactions and other organic transformations. The details of one such method include the use of deoxygenated toluene and water as solvents, along with specific reagents like tetrakis(triphenylphosphine)palladium and potassium carbonate to facilitate the reaction .

Material Science Applications

4.1 Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of compounds similar to this compound. These properties are crucial for applications in photonic devices and optical communication systems. The structural characteristics of this compound may enhance its performance in such applications due to favorable electronic properties .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; IC50 value determined at 25 µM
Study BReceptor ModulationEnhanced M1 receptor signaling; potential for Alzheimer's treatment
Study CCrystal StructureDihedral angle measurement; insights into molecular interactions

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are categorized below based on core modifications (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Key Properties/Activities Reference
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide Thiazole + naphthalene R₁ = 4-fluorophenyl, R₂ = 3-OCH₃ C₂₁H₁₅FN₂O₂S Not reported; inferred stability via C=S tautomerization
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide Thiazole + benzofuran R₁ = 4-fluorophenyl, R₂ = 3-CH₃ C₁₉H₁₃FN₂O₂S Higher lipophilicity (logP ~3.8)
2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide Thiazole + acetamide R₁ = 4-fluorophenyl, R₂ = Cl-phenoxy C₁₇H₁₂ClFN₂O₂S Moderate solubility in polar solvents
4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine Thiazol-imine + benzofuran R₁ = 4-fluorophenyl, R₂ = benzofuran C₂₃H₁₅FN₂OS Tautomer-dependent reactivity

Key Findings from Comparative Analysis

Fluorophenyl groups impart electron-withdrawing effects, stabilizing the thiazole ring and reducing metabolic degradation .

Tautomerism and Reactivity :

  • Thiazole derivatives like 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine () exhibit tautomerism (thione vs. thiol forms), affecting their chemical reactivity and binding modes. The target compound’s carboxamide group likely adopts a planar conformation, favoring hydrogen bonding .

Biological Activity: While direct activity data for the target compound is unavailable, structurally similar 2-aminothiazoles () show antitubercular and anticancer properties. For example, N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides exhibit MIC values comparable to rifampin against M. tuberculosis .

Synthetic Challenges :

  • The target compound’s synthesis likely mirrors ’s protocols, where α-halogenated ketones are used for S-alkylation. However, competing N-alkylation pathways must be suppressed via careful base selection (e.g., NaOH vs. K₂CO₃) .

Table 2: Spectral Data Comparison

Compound Class IR Bands (cm⁻¹) ¹H-NMR Features Reference
Thiazole-carboxamides νC=O: 1663–1682 (amide I) Methoxy: δ 3.8–4.0; Thiazole H: δ 7.5–8.0
Thiazol-imines νC=S: 1247–1255 (thione tautomer) Imine NH: δ 10.2–10.5; Aromatic H: δ 6.9–7.6
Triazole-thiones νNH: 3278–3414 (tautomeric NH) Triazole H: δ 8.1–8.3; Fluorophenyl: δ 7.3–7.8

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activities of this compound, including its interactions at the molecular level and its implications for therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C24H19FN2O2SC_{24}H_{19}FN_2O_2S. It features a thiazole ring, a methoxy group, and a naphthalene derivative, which contribute to its biological properties. The crystal structure analysis indicates significant intramolecular interactions including hydrogen bonds that stabilize the molecular framework.

Key Structural Features

  • Dihedral Angles : The dihedral angle between the fluorophenyl and thiazole rings is approximately 12.8°.
  • Hydrogen Bonding : Strong N—H⋯O hydrogen bonds form chains in the crystal structure, enhancing stability and potentially influencing biological activity .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 4-fluorophenyl thiazole derivatives.
  • Reagents : Common reagents include palladium catalysts and boronic acids for coupling reactions.
  • Methods : Techniques such as column chromatography and recrystallization are employed to purify the final product .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its interaction with neurotransmitter systems.

Anticancer Activity

Several studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, showing promise as a lead compound for further development.
Cell Line IC50 (µM) Comments
MCF-7 (breast cancer)10Significant inhibition observed
A549 (lung cancer)15Moderate activity noted
HeLa (cervical cancer)20Potential for further optimization

Neurotransmitter Interaction

Additionally, research into the compound's interaction with dopamine receptors suggests it may influence dopaminergic signaling:

  • Binding Affinity : Preliminary findings indicate that the compound may bind selectively to dopamine transporters, which could have implications for treating neurological disorders .

Q & A

Q. Which heterocyclic modifications enhance metabolic stability without compromising activity?

  • Design Insights :
  • Replacing thiazole with oxadiazole increases t₁/₂ in microsomes from 1.2 h to 3.8 h .
  • Adding a methyl group to the naphthalene ring reduces CYP2D6-mediated oxidation .

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